molecular formula C15H17NO4S2 B14084123 (Z)-3-ethyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

(Z)-3-ethyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No.: B14084123
M. Wt: 339.4 g/mol
InChI Key: LEEYAJUFUGAUQO-UHFFFAOYSA-N
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Description

3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a trimethoxyphenyl group, and an ethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of an appropriate α-haloketone with thiourea under basic conditions.

    Introduction of Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a condensation reaction with an aldehyde derivative.

    Ethyl Substitution: The ethyl group is added via alkylation using an ethyl halide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, thioethers.

    Substitution Products: Various substituted thiazolidinones.

Scientific Research Applications

3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-THIOXO-4-THIAZOLIDINONE: Lacks the ethyl and trimethoxyphenyl groups.

    5-(ARYLMETHYLENE)-2-THIOXO-4-THIAZOLIDINONE: Contains different aryl substituents.

    3-ETHYL-2-THIOXO-4-THIAZOLIDINONE: Lacks the trimethoxyphenyl group.

Uniqueness

3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE is unique due to the presence of both the ethyl and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H17NO4S2

Molecular Weight

339.4 g/mol

IUPAC Name

3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H17NO4S2/c1-5-16-14(17)12(22-15(16)21)8-9-6-10(18-2)13(20-4)11(7-9)19-3/h6-8H,5H2,1-4H3

InChI Key

LEEYAJUFUGAUQO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S

Origin of Product

United States

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